![molecular formula C11H7ClN2O B13114901 [2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
[2,2'-Bipyridine]-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-5-carbonyl chloride: is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a carbonyl chloride group attached to the 5-position of one of the pyridine rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5-carbonyl chloride typically involves the chlorination of [2,2’-Bipyridine]-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bipyridine]-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2,2’-Bipyridine]-5-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be oxidized to form [2,2’-Bipyridine]-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or organic solvents.
Major Products:
Substitution Reactions: Formation of [2,2’-Bipyridine]-5-amide, [2,2’-Bipyridine]-5-alkoxy, or [2,2’-Bipyridine]-5-thioether derivatives.
Reduction Reactions: Formation of [2,2’-Bipyridine]-5-methanol.
Oxidation Reactions: Formation of [2,2’-Bipyridine]-5-carboxylic acid.
Scientific Research Applications
Chemistry: [2,2’-Bipyridine]-5-carbonyl chloride is used as a building block in the synthesis of various coordination compounds and metal complexes. It serves as a ligand in the formation of transition metal complexes, which are studied for their catalytic and photophysical properties.
Biology: In biological research, [2,2’-Bipyridine]-5-carbonyl chloride is used to modify biomolecules such as proteins and peptides. The compound can be used to introduce bipyridine moieties into biomolecules, enabling the study of metal-binding properties and the development of metal-based drugs.
Medicine: The compound is explored for its potential in drug development, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with transition metals makes it a candidate for the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, [2,2’-Bipyridine]-5-carbonyl chloride is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and pigments, where its unique reactivity and coordination properties are advantageous.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-carbonyl chloride is primarily based on its ability to form coordination complexes with metal ions The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects
Comparison with Similar Compounds
- [2,2’-Bipyridine]-4-carbonyl chloride
- [2,2’-Bipyridine]-6-carbonyl chloride
- [2,2’-Bipyridine]-5-carboxylic acid
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
Comparison: Compared to [2,2’-Bipyridine]-5-carbonyl chloride, these similar compounds exhibit different reactivity and coordination properties due to the position and nature of the substituents on the bipyridine rings For example, [2,2’-Bipyridine]-4-carbonyl chloride and [2,2’-Bipyridine]-6-carbonyl chloride have the carbonyl chloride group attached at different positions, which can affect the steric and electronic environment around the metal center in coordination complexes
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H |
InChI Key |
RBRANJVIGFQHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
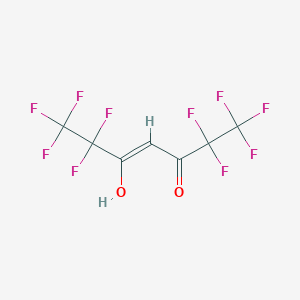




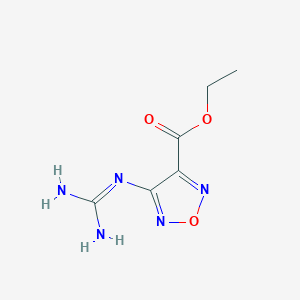
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)


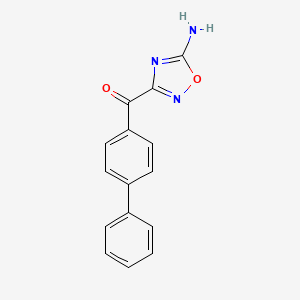
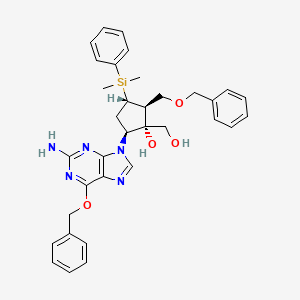
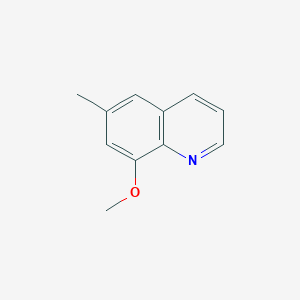
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
